BENGHE Foundational & Exploratory

Check Availability & Pricing

The Therapeutic Potential of Onfasprodil
(MI1J821) in Neuropsychiatric Disorders: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mij821

Cat. No.: B10830910

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onfasprodil, also known as MIJ821, is an investigational drug under development by Novartis
for the treatment of neuropsychiatric disorders, with a primary focus on treatment-resistant
depression (TRD).[1][2] It is a potent and selective negative allosteric modulator (NAM) of the
N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[3][4] This
technical guide provides a comprehensive overview of the current state of knowledge regarding
onfasprodil, including its mechanism of action, preclinical data, and clinical trial findings, to
inform ongoing research and development in the field of neuropsychiatry.

Mechanism of Action: Targeting the NMDA Receptor
NR2B Subunit

Onfasprodil's therapeutic potential stems from its specific modulation of the NMDA receptor, a
key player in synaptic plasticity and neuronal communication. Unlike traditional antidepressants
that primarily target monoaminergic systems, onfasprodil offers a novel approach by influencing
glutamatergic neurotransmission.

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1
subunits and two glutamate-binding GIuN2 subunits. The GIuN2 subunit has four subtypes (A-
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D), with the NR2B subunit being predominantly expressed in the forebrain and implicated in
various neurological and psychiatric conditions.

Onfasprodil acts as a negative allosteric modulator, meaning it binds to a site on the NR2B
subunit distinct from the glutamate or glycine binding sites. This binding event reduces the
probability of the ion channel opening in response to glutamate, thereby dampening NMDA
receptor activity. This targeted modulation of NR2B-containing NMDA receptors is
hypothesized to trigger downstream signaling cascades that lead to a rapid antidepressant
effect.

Signaling Pathway of Onfasprodil's Action

The precise downstream signaling pathway of onfasprodil is still under investigation, but it is
believed to involve the modulation of synaptic plasticity. Chronic stress and depression are
associated with synaptic deficits in brain regions like the prefrontal cortex. By selectively
inhibiting NR2B-containing NMDA receptors, onfasprodil may help restore synaptic function.
One key interaction is with Calcium/calmodulin-dependent protein kinase 1l (CaMKIl), a critical
protein in learning and memory, which binds to the C-terminal tail of the NR2B subunit.[5]
Onfasprodil's modulation of NR2B may influence CaMKII activity and its downstream effects on
synaptic strength. Furthermore, NR2B signaling has been shown to negatively regulate the
synaptic incorporation of AMPA receptors.[6] By inhibiting NR2B, onfasprodil may lead to an
increase in AMPA receptor trafficking to the synapse, enhancing synaptic transmission and
producing rapid antidepressant effects.
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Proposed Signaling Pathway of Onfasprodil (M1J821)
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Preclinical Studies

A series of preclinical studies have been conducted to evaluate the pharmacology and
toxicology of onfasprodil, providing the foundational data for its progression into clinical trials.

Pharmacology

e Potency and Selectivity: Onfasprodil demonstrated high potency as a negative allosteric
modulator of the NR2B subunit, with IC50 values of 8 nM in humans and 6 nM in rats.[3] It
also showed selectivity for NR2B over other NMDA receptor subunits.[3]

e Pharmacokinetics: Pharmacokinetic studies in mice, rats, and dogs revealed linear
pharmacokinetics with intravenous administration.[3] The drug exhibited high clearance and
good brain penetration.[3] The half-life was 3.8 hours in mice, 8.9 hours in rats, and 6.3
hours in dogs.[3]

« In Vivo Efficacy: In a rat model of catalepsy induced by haloperidol, onfasprodil was more
potent than ketamine at reversing the cataleptic state.[3] Notably, onfasprodil did not produce
ketamine-like hyperactivity, suggesting a potentially different side-effect profile.[3]

Toxicology

Six-week Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs.
[3] The No-Observed-Adverse-Effect-Level (NOAEL) was established at 10 mg/kg in both
species.[3] An invasive dog telemetry study showed no onfasprodil-related changes in
cardiovascular parameters, including QRS duration, QTc interval, or blood pressure.[3] No
genotoxic or phototoxic potential was observed, and there was no evidence of neuronal
necrosis at doses up to 15 mg/kg.[3]

Clinical Development

Onfasprodil has been evaluated in several clinical trials to assess its safety, tolerability,
pharmacokinetics, and efficacy in both healthy volunteers and patients with treatment-resistant
depression.

Phase I: First-in-Human Study
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A randomized, placebo-controlled, single-ascending dose and repeated intravenous dose study
was conducted in healthy volunteers.[7][8]

o Methodology: The study assessed the safety, tolerability, and pharmacokinetics of
onfasprodil administered as a 40-minute intravenous infusion.[7]

e Results: Onfasprodil demonstrated a good safety and tolerability profile.[7] Dissociative
adverse events were reported as mild, transient, and dose-dependent.[7] The
pharmacokinetic analysis showed that the area under the curve (AUC) increased in a dose-
proportional manner.[8]

Phase Il: Proof-of-Concept Study in TRD (NCT03756129)

A multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was
conducted to evaluate the efficacy and safety of onfasprodil in patients with treatment-resistant
depression.[9][10][11]

o Study Design: Patients were randomized to receive intravenous infusions of onfasprodil
(0.16 mg/kg or 0.32 mg/kg), placebo, or ketamine (as an active comparator in some regions).
[11] The treatments were administered either weekly or bi-weekly for a duration of 6 weeks.
[11]

o Patient Population: The study enrolled adults aged 18 to 65 years diagnosed with treatment-
resistant depression, defined as an inadequate response to at least two prior antidepressant
treatments.[10]

e Qutcome Measures: The primary endpoint was the change from baseline in the
Montgomery-Asberg Depression Rating Scale (MADRS) total score at 24 hours after the first
infusion.[11] Secondary endpoints included the change in MADRS score at 48 hours and at
the end of the 6-week treatment period.[11] Safety and tolerability were also assessed.
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Mean Difference

Outcome Measure Treatment Group from Placebo p-value
(MADRS Score)
Change in MADRS at Onfasprodil 0.16
-8.25 0.001
24 hours mg/kg (pooled)
Onfasprodil 0.32
-5.71 0.019
mg/kg (pooled)
Ketamine -5.67 0.046
Change in MADRS at Onfasprodil 0.16
-7.06 0.013
48 hours mg/kg (pooled)
Onfasprodil 0.32
-7.37 0.013
mg/kg (pooled)
Ketamine -11.02 0.019
Change in MADRS at Onfasprodil 0.16
-5.78 0.0427
6 weeks mg/kg (pooled)
Onfasprodil 0.32
-4.24 0.1133

mg/kg (pooled)

Data summarized from published results of the NCT03756129 trial.[11]

The most common treatment-emergent adverse events reported in the onfasprodil groups were
dizziness (14.3%), transient amnesia (14.3%), and somnolence (11.4%).[11] Overall,
onfasprodil was considered to have a good safety profile and was well-tolerated.[11]
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Phase Il: Subcutaneous Administration in TRD
(NCT05454410)

A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy,
safety, and pharmacokinetics of a single subcutaneous injection of onfasprodil in participants

with TRD.[12]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10830910?utm_src=pdf-body-img
https://clinicaltrials.gov/study/NCT05454410
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Study Design: Eligible participants were randomized to receive a single subcutaneous
injection of onfasprodil (1 mg, 4 mg, or 10 mg) or placebo.[12]

o Patient Population: The study enrolled participants with treatment-resistant depression.

« Outcome Measures: Efficacy was assessed using the Montgomery-Asberg Depression
Rating Scale (MADRS).[12] Safety assessments included laboratory tests, ECGs, and vital
signs.[12]

Detailed results from this trial have not yet been fully published.

Future Directions and Conclusion

Onfasprodil (MIJ821) represents a promising novel therapeutic agent for neuropsychiatric
disorders, particularly treatment-resistant depression. Its uniqgue mechanism of action, targeting
the NR2B subunit of the NMDA receptor, offers a potential alternative to traditional
antidepressant therapies. The preclinical data and results from the Phase Il clinical trial
(NCT03756129) are encouraging, demonstrating a rapid onset of antidepressant effect and a
generally favorable safety profile.

Further research is warranted to fully elucidate the downstream signaling pathways of
onfasprodil and to confirm its long-term efficacy and safety. The results of the subcutaneous
administration trial (NCT05454410) will be crucial in determining the viability of more
convenient dosing regimens. Continued investigation into onfasprodil and other glutamatergic
modulators holds the potential to significantly advance the treatment landscape for patients
suffering from severe and persistent neuropsychiatric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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